molecular formula C29H35NO9 B609505 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate CAS No. 571186-50-0

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate

Cat. No.: B609505
CAS No.: 571186-50-0
M. Wt: 541.6 g/mol
InChI Key: UBANCVOKRLKBGJ-KGWLDMEJSA-N
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Description

NCX1022 is a nitric oxide-releasing derivative of hydrocortisone. It is primarily investigated for its potent anti-inflammatory properties and improved safety profile compared to traditional hydrocortisone. This compound is particularly noted for its application in treating skin inflammation conditions such as atopic dermatitis and psoriasis .

Preparation Methods

NCX1022 is synthesized through a series of chemical reactions involving hydrocortisone. The synthetic route typically involves the esterification of hydrocortisone with a nitric oxide donor. The reaction conditions include the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

NCX1022 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert NCX1022 into its reduced forms, altering its chemical properties.

    Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s activity and stability.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NCX1022 has a wide range of scientific research applications:

Mechanism of Action

NCX1022 exerts its effects through the release of nitric oxide, which has potent anti-inflammatory properties. The nitric oxide released from NCX1022 modulates the activity of various molecular targets, including glucocorticoid receptors. This modulation leads to the inhibition of leukocyte adhesion to the endothelium, reducing inflammation and tissue damage . The compound also affects the recruitment of leukocytes to the site of inflammation, further enhancing its anti-inflammatory effects.

Comparison with Similar Compounds

NCX1022 is unique compared to other similar compounds due to its nitric oxide-releasing capability. Similar compounds include:

NCX1022 stands out due to its dual action of providing anti-inflammatory benefits while releasing nitric oxide, making it a promising candidate for treating inflammatory conditions with fewer side effects.

Properties

Key on ui mechanism of action

NCX 1022 is designed to have potent anti- inflammatory activity combined with a significantly improved safety and tolerability profile, in particular the absence of skin blanching after repeated use.It is better than hydrocortisone in terms of inhibiting benzalkonium chloride-induced leukocyte adhesion to the endothelium, without affecting the flux of rolling leukocytes or venule diameter.

CAS No.

571186-50-0

Molecular Formula

C29H35NO9

Molecular Weight

541.6 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate

InChI

InChI=1S/C29H35NO9/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-38-26(34)18-5-3-17(4-6-18)15-39-30(36)37/h3-6,13,21-23,25,32,35H,7-12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1

InChI Key

UBANCVOKRLKBGJ-KGWLDMEJSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC=C(C=C5)CO[N+](=O)[O-])O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC=C(C=C5)CO[N+](=O)[O-])O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NCX-1022;  NCX1022;  NCX 1022

Origin of Product

United States

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